molecular formula C12H15FN2O3 B8531067 (4-Amino-2-fluoro-5-methoxyphenyl)(morpholino)methanone

(4-Amino-2-fluoro-5-methoxyphenyl)(morpholino)methanone

Cat. No.: B8531067
M. Wt: 254.26 g/mol
InChI Key: ZGEFJQYUWKKSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Amino-2-fluoro-5-methoxyphenyl)(morpholino)methanone is a useful research compound. Its molecular formula is C12H15FN2O3 and its molecular weight is 254.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15FN2O3

Molecular Weight

254.26 g/mol

IUPAC Name

(4-amino-2-fluoro-5-methoxyphenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C12H15FN2O3/c1-17-11-6-8(9(13)7-10(11)14)12(16)15-2-4-18-5-3-15/h6-7H,2-5,14H2,1H3

InChI Key

ZGEFJQYUWKKSKT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)N2CCOCC2)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-amino-2-fluoro-5-methoxybenzoic acid (600 mg, 3.24 mmol), morpholine (564 mg, 6.48 mmol), HATU ((O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate, 1.85 g, 4.86 mmol), DIPEA (diisopropyl ethylamine, 836 mg, 6.48 mmol), and CH2Cl2 (20 mL) was stirred at room temperature for 6 h. The solvent was removed under reduced pressure and the residue was purified by silica-gel column chromatography to afford the title compound (560 mg, 68%).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
564 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Name
Quantity
836 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
68%

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